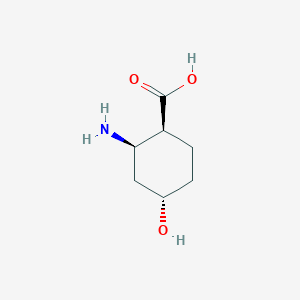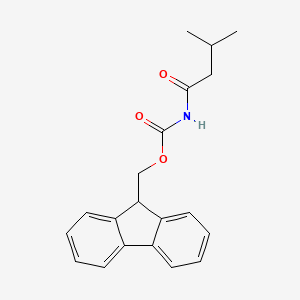
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea is a chiral organosilane compound Organosilanes are compounds containing carbon-silicon bonds, and they are widely used in various fields such as materials science, organic synthesis, and surface modification
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea typically involves the reaction of (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Urea derivatives.
Oxidation: Ketones.
Reduction: Alkanes.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.
Industry
In industry, this compound can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.
作用機序
The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
(S)-1-(1-Phenylethyl)-1-(3-(trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
®-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Enantiomer of the compound.
1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea lies in its chiral nature and the presence of both organic and inorganic functional groups. This combination allows for the creation of materials with tailored properties and functionalities, making it valuable in various scientific and industrial applications.
特性
分子式 |
C18H32N2O4Si |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1 |
InChIキー |
SRXPNQATTAXUFJ-INIZCTEOSA-N |
異性体SMILES |
CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
正規SMILES |
CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)




